2-(2-Chloro-benzyloxymethyl)-benzoic acid
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Overview
Description
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the carboxylic acid group and the chlorobenzyl group. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, “2-(2-Chloro-benzyloxymethyl)-benzoic acid” is likely to be a solid at room temperature. It’s likely to have a relatively high melting point due to the presence of the benzene ring and the carboxylic acid group .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical for the study of protein expression and function. It serves as a precursor or intermediate in the synthesis of more complex molecules used in proteomic assays .
Radiosynthesis of Pro-Nucleotides
In the field of nuclear medicine , specifically in the radiosynthesis of [18F]-labelled Pro-Nucleotides (ProTides), this compound is valuable. ProTides are used to overcome the limitations of nucleoside therapies in anti-viral and anti-cancer treatments. The compound aids in the synthesis of radiolabelled ProTides, which are novel probes for Positron Emission Tomography (PET) imaging .
Safety and Hazards
As with all chemicals, handling “2-(2-Chloro-benzyloxymethyl)-benzoic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. Specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .
properties
IUPAC Name |
2-[(2-chlorophenyl)methoxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c16-14-8-4-2-6-12(14)10-19-9-11-5-1-3-7-13(11)15(17)18/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPKPRDGVLISAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COCC2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-benzyloxymethyl)-benzoic acid |
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